2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide
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Description
Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .
Synthesis Analysis
There are numerous synthesis protocols reported in the literature for the construction of quinoline. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized via various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Future Directions
Properties
IUPAC Name |
2,4-dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-13-7-4-5-8-14(13)18-12(2)15(11)16(19)17-9-6-10-22(3,20)21/h4-8,10H,9H2,1-3H3,(H,17,19)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFGSTRJPWXBAC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)NCC=CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=CC=CC=C12)C)C(=O)NC/C=C/S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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